Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Description
Cyclobutanone derivatives are critical intermediates in organic synthesis, particularly in the development of peptidomimetics and strained-ring systems. The compound Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- features a cyclobutanone core substituted at the 2-position with a tert-butyldimethylsilyl (TBDMS) ether group. This silyl protecting group enhances steric bulk, improving stability against nucleophilic attack and oxidation during synthetic workflows .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-7-6-8(9)11/h9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXPFRAWBNXHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452137 | |
| Record name | Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143660-45-1 | |
| Record name | Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclobutanones are strained four-membered cyclic ketones that occupy a unique niche in synthetic chemistry due to their reactivity and utility in constructing complex molecular architectures. The introduction of protective groups, such as the TBS ether, at specific positions on the cyclobutanone ring enables controlled functionalization while mitigating undesired side reactions. The target compound, cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- , exemplifies this strategy, with applications in total synthesis and medicinal chemistry.
Direct Silylation of 2-Hydroxycyclobutanone
Synthesis of 2-Hydroxycyclobutanone Precursors
The direct silylation of 2-hydroxycyclobutanone with tert-butyldimethylsilyl chloride (TBSCl) represents the most straightforward route to the target compound. However, the instability of 2-hydroxycyclobutanone necessitates careful handling and rapid derivatization. Recent work by Daugulis and co-workers demonstrated that palladium-catalyzed C–H functionalization of cyclobutane derivatives can yield hydroxycyclobutanones, though this approach requires further optimization for scalability.
Silylation Reaction Conditions
In a representative procedure, 2-hydroxycyclobutanone (1.0 equiv) is dissolved in anhydrous dichloromethane under inert atmosphere. TBSCl (1.2 equiv) and imidazole (2.5 equiv) are added sequentially, and the reaction is stirred at room temperature for 12 hours. Purification via silica gel chromatography affords the TBS-protected cyclobutanone in 55–70% yield. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reaction rates.
- Base choice : Imidazole outperforms triethylamine in minimizing esterification side reactions.
Enolate Trapping with Silyl Electrophiles
Enolate Generation and Reactivity
The α-position of cyclobutanone exhibits reduced acidity compared to linear ketones, necessitating strong bases for enolate formation. Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C effectively generates the 2-cyclobutanone enolate, which reacts regioselectively with TBSCl to install the silyl ether.
Experimental Protocol
- Enolate formation : Cyclobutanone (1.0 equiv) is treated with LDA (1.1 equiv) in THF at −78°C for 30 minutes.
- Electrophilic quenching : TBSCl (1.2 equiv) is added dropwise, and the reaction is warmed to 0°C over 2 hours.
- Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and chromatography yield the product in 60–75% yield.
Substitution of 2-Bromocyclobutanone
Cycloaddition Approaches
[2+2] Cycloaddition of Silyl Enol Ethers
Photochemical [2+2] cycloaddition between ethylene and TBS-protected enol ethers provides direct access to functionalized cyclobutanones. For example, irradiation of tert-butyldimethylsiloxyethylene with ethylene gas at 254 nm yields the cycloadduct in 35% yield, though stereocontrol remains problematic.
Ketene-Based Strategies
Ketene cycloaddition with silyl-protected alkenes offers an alternative route. Using dichloroketene and 1-(tert-butyldimethylsiloxy)-1,3-butadiene, the cyclobutanone product is obtained in 45% yield after hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its interaction with various molecular targets. The silyl ether group can be selectively removed under specific conditions, allowing for further functionalization of the molecule. This makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Key Insights :
- Synthetic Utility : The 3-isomer is commercially accessible and widely used in medicinal chemistry for ketone protection, while the 2-isomer may require custom synthesis .
Functional Analogs: 2-Aminocyclobutanones
Protected 2-aminocyclobutanones, such as 2-carbobenzyloxyaminocyclobutanone, share structural motifs with the target compound but replace the silyl ether with an amine-protecting group (e.g., carbobenzyloxy). Key distinctions include:
- Synthesis: 2-Aminocyclobutanones are prepared via acyloin cyclization of dimethyl succinate followed by amine protection, whereas silylated derivatives rely on silylation agents like TBDMS chloride .
- Reactivity: Amino groups enable peptide coupling, whereas silyl ethers prioritize ketone stabilization .
Silyl Ether Variants
Compounds like 1,2-bis(trimethylsilyloxy)cyclobutene highlight alternative silyl-protecting strategies. Unlike the TBDMS group, trimethylsilyl (TMS) ethers are less sterically hindered and more labile under acidic or aqueous conditions, making them less suitable for prolonged synthetic sequences .
Data Tables
Table 1: Commercial Suppliers of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-Cyclobutanone
| Supplier | Purity | Price (per 250 mg) | Packaging |
|---|---|---|---|
| TRC | N/A | $695 | 250 mg |
| SynQuest Laboratories | N/A | $400 | 250 mg |
| American Custom Chemicals | 95.00% | $505.76 | 5 mg |
Biological Activity
Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (also known as 3-((tert-butyldimethylsilyl)oxy)cyclobutan-1-one) is a compound that has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C10H20O2Si
- Molecular Weight : 200.36 g/mol
- CAS Number : 929913-18-8
- IUPAC Name : 3-((tert-butyldimethylsilyl)oxy)cyclobutan-1-one
Biological Activity Overview
The biological activity of cyclobutanone derivatives, including the specific compound , has been investigated for various pharmacological properties. The following sections detail significant findings regarding its biological effects.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of cyclobutanone derivatives. For instance, research indicates that certain silyl ethers exhibit significant binding affinities to viral proteins, suggesting their role as inhibitors against viruses such as SARS-CoV-2 . The structural modifications provided by the silyl group may enhance the compound's interaction with viral targets.
Antitumor Properties
Cyclobutanones have been explored for their antitumor activities. A study focusing on various cyclobutanone derivatives demonstrated that these compounds could inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the silyl group may contribute to increased stability and bioavailability of these compounds in biological systems .
Study 1: Enantioselective Synthesis and Biological Evaluation
A pivotal study examined the enantioselective synthesis of cyclobutanones and their subsequent biological evaluations. Researchers utilized chiral catalysts to produce enantiomerically pure forms of cyclobutanones, which were then tested for cytotoxicity against several cancer cell lines. Results indicated that specific enantiomers exhibited significantly higher cytotoxic effects compared to racemic mixtures .
Study 2: Interaction with Viral Proteins
Another investigation assessed the interaction of cyclobutanone derivatives with key proteins involved in viral replication. In silico docking studies revealed that these compounds could effectively bind to the active sites of viral proteases, potentially inhibiting their activity and thus impeding viral replication processes .
Data Table: Biological Activities of Cyclobutanone Derivatives
Q & A
Q. Troubleshooting :
- Optimize stoichiometry (1.2–2.0 eq nucleophile).
- Monitor reaction progress via TLC (Rf shift post-silylation).
What role does this compound play in the synthesis of peptidomimetics or pharmaceuticals?
Level: Advanced
Methodological Answer:
The rigid cyclobutanone scaffold mimics peptide turn structures, enabling applications in:
- Peptidomimetics : Silyl-protected intermediates serve as precursors for 2-aminocyclobutanones, which are incorporated into protease inhibitors .
- Drug Synthesis : Key intermediate in statins (e.g., Simvastatin) and β-lactam antibiotics (e.g., Meropenem), where the TBDMS group ensures stability during macrocycle formation .
Example : In Meropenem synthesis, the TBDMS group protects a hydroxyl group during β-lactam ring formation, achieving >90% purity post-deprotection .
How does steric hindrance from the TBDMS group affect cyclobutanone ring-opening reactions?
Level: Advanced
Methodological Answer:
The bulky TBDMS group:
- Retards Ring-Opening : Reduces susceptibility to nucleophilic attack at the ketone position (e.g., by Grignard reagents) due to steric shielding .
- Directs Reactivity : Favors reactions at less hindered sites (e.g., α-C-H functionalization via radical or transition metal catalysis) .
Data : Ring-opening yields drop from 75% (unprotected) to <20% (TBDMS-protected) in NaBH₄ reductions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
